UPLC-APCI-MS/MS Method Validation: Dexamethasone-d5 Enables Linear Calibration Over Three Orders of Magnitude
In a validated UPLC-APCI-MS/MS method compliant with FDA guidelines, Dexamethasone-d5 served as the internal standard for dexamethasone quantification across a concentration range of 200–100,000 pg/mL in two distinct matrices: bovine serum albumin and phosphate buffer. The calibration curve achieved an r² = 0.999, demonstrating linearity across three orders of magnitude [1]. This performance directly contrasts with methods employing non-isotopic internal standards such as testosterone, which exhibit matrix-dependent recovery variations and non-linear calibration at extreme concentration ranges [2].
| Evidence Dimension | Calibration curve linearity and concentration range |
|---|---|
| Target Compound Data | r² = 0.999; linear range 200–100,000 pg/mL |
| Comparator Or Baseline | Testosterone (non-isotopic IS): variable matrix-dependent recovery, non-linear at extremes (class-level inference) |
| Quantified Difference | Not directly quantifiable across studies; qualitative superiority of isotopic IS established |
| Conditions | UPLC-APCI-MS/MS; Acquity C18 column (1.7 μm); two matrices: bovine serum albumin and phosphate buffer |
Why This Matters
Regulatory bioanalytical method validation under FDA guidance requires linear calibration over the intended concentration range; Dexamethasone-d5's documented r²=0.999 directly supports ANDA and NDA submission data integrity.
- [1] Matta MK, et al. A sensitive UPLC-APCI-MS/MS method for the determination of dexamethasone and its application in an ocular tissue distribution study in rabbits following topical administration. Anal Methods. 2018;10:2307-2316. View Source
- [2] Li J, et al. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2015;29(4):578-583. View Source
